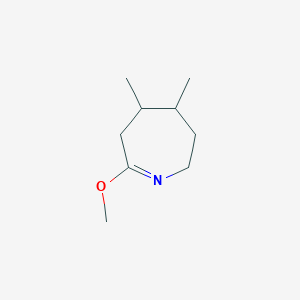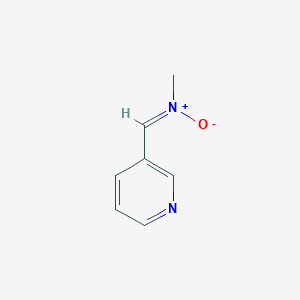![molecular formula C10H16O B064630 1,3-Diisopropylbicyclo[1.1.0]butan-2-one CAS No. 166325-45-7](/img/structure/B64630.png)
1,3-Diisopropylbicyclo[1.1.0]butan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Diisopropylbicyclo[1.1.0]butan-2-one, commonly known as DIKETO, is a bicyclic ketone that has gained significant attention in the scientific community due to its unique chemical properties and potential applications in various fields. This compound is synthesized using several methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
作用机制
DIKETO's mechanism of action is not fully understood, but it is believed to inhibit the activity of enzymes involved in the biosynthesis of cholesterol and fatty acids. DIKETO has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
生化和生理效应
DIKETO has been shown to have several biochemical and physiological effects, including the inhibition of HMG-CoA reductase, the enzyme responsible for the biosynthesis of cholesterol, and the inhibition of fatty acid synthase, the enzyme responsible for the biosynthesis of fatty acids. DIKETO has also been shown to induce apoptosis in cancer cells and inhibit angiogenesis, the formation of new blood vessels that supply nutrients to tumors.
实验室实验的优点和局限性
DIKETO has several advantages and limitations for lab experiments. Its high purity level and ease of synthesis make it an ideal chiral building block for the synthesis of complex molecules. Its potential as a therapeutic agent for Alzheimer's disease and as an anticancer agent also makes it a promising compound for medicinal chemistry research. However, DIKETO's mechanism of action is not fully understood, and its potential side effects and toxicity levels are still being investigated.
未来方向
There are several future directions for research on DIKETO. One direction is to further investigate its mechanism of action and potential therapeutic applications, particularly in the treatment of Alzheimer's disease and cancer. Another direction is to explore its potential as a chiral ligand for asymmetric catalysis and its applications in organic synthesis. Additionally, further studies are needed to determine its toxicity levels and potential side effects, which will be crucial for its development as a therapeutic agent.
合成方法
DIKETO can be synthesized using several methods, including the reaction of 2-bromo-2-methylpropane with 1,3-cyclohexadiene in the presence of sodium metal, or the reaction of 1,3-cyclohexadiene with diisopropyl ketone in the presence of boron trifluoride etherate. Both methods yield DIKETO as a white crystalline solid with a high purity level.
科学研究应用
DIKETO has been extensively studied for its potential applications in various fields, including organic synthesis, asymmetric catalysis, and medicinal chemistry. In organic synthesis, DIKETO has been used as a chiral building block for the synthesis of complex molecules. In asymmetric catalysis, DIKETO has been used as a chiral ligand for the enantioselective addition of organometallic reagents to carbonyl compounds. In medicinal chemistry, DIKETO has been investigated for its potential as an anticancer agent and as a therapeutic agent for Alzheimer's disease.
属性
CAS 编号 |
166325-45-7 |
|---|---|
产品名称 |
1,3-Diisopropylbicyclo[1.1.0]butan-2-one |
分子式 |
C10H16O |
分子量 |
152.23 g/mol |
IUPAC 名称 |
1,3-di(propan-2-yl)bicyclo[1.1.0]butan-2-one |
InChI |
InChI=1S/C10H16O/c1-6(2)9-5-10(9,7(3)4)8(9)11/h6-7H,5H2,1-4H3 |
InChI 键 |
AVUNHMYJLKGLFP-UHFFFAOYSA-N |
SMILES |
CC(C)C12CC1(C2=O)C(C)C |
规范 SMILES |
CC(C)C12CC1(C2=O)C(C)C |
同义词 |
Bicyclo[1.1.0]butanone, 1,3-bis(1-methylethyl)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



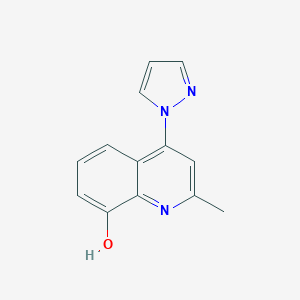
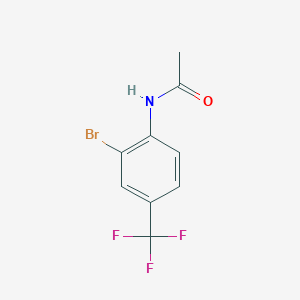
![2-[4-(Propan-2-yl)phenyl]oxirane](/img/structure/B64562.png)
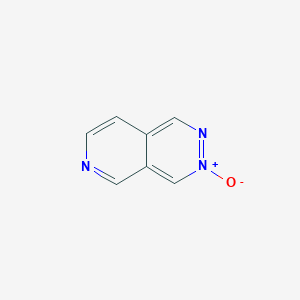
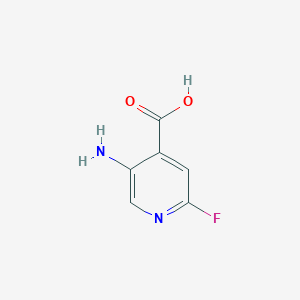
![(6R,7AS)-6-hydroxy-2-methylhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B64572.png)
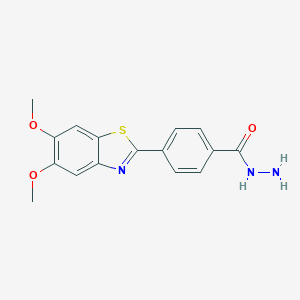
![3H-Imidazo[4,5-b]pyridin-3-ol](/img/structure/B64574.png)
![4-Chloro-2-(methylthio)thieno[3,2-d]pyrimidine](/img/structure/B64575.png)
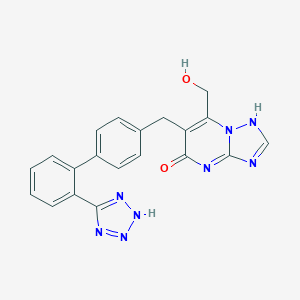
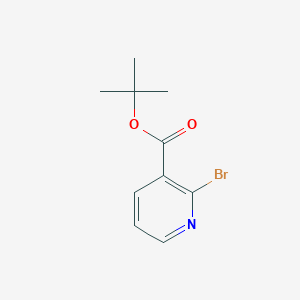
![(E)-N-Butyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-3-phenylprop-2-enamide;hydrochloride](/img/structure/B64583.png)
